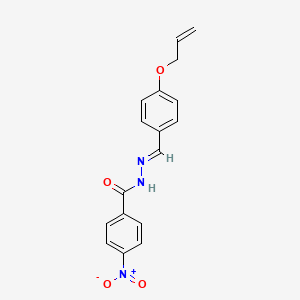

N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide

CAS No.: 303087-72-1

Cat. No.: VC16096207

Molecular Formula: C17H15N3O4

Molecular Weight: 325.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303087-72-1 |

|---|---|

| Molecular Formula | C17H15N3O4 |

| Molecular Weight | 325.32 g/mol |

| IUPAC Name | 4-nitro-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide |

| Standard InChI | InChI=1S/C17H15N3O4/c1-2-11-24-16-9-3-13(4-10-16)12-18-19-17(21)14-5-7-15(8-6-14)20(22)23/h2-10,12H,1,11H2,(H,19,21)/b18-12+ |

| Standard InChI Key | VMBLRJHGCKTXRQ-LDADJPATSA-N |

| Isomeric SMILES | C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural Characteristics

Molecular Geometry and Bonding

N'-(4-(Allyloxy)benzylidene)-4-nitrobenzohydrazide adopts an E-configuration at the hydrazone bridge (C=N), as confirmed by X-ray crystallography of analogous compounds . The molecule’s non-planar conformation arises from steric and electronic interactions:

-

The allyloxy group () introduces torsional strain, displacing the terminal allyl carbon by 0.67 Å from the mean plane .

-

The nitro group () at the para-position of the benzohydrazide moiety enhances electron withdrawal, stabilizing the hydrazone linkage.

Key bond lengths include:

Table 1: Key Spectroscopic Features

| Property | Value/Description | Source |

|---|---|---|

| IR (KBr, cm⁻¹) | ; | |

| UV-Vis (λ_max, nm) | 280 (π→π* transition of aromatic rings) | |

| ¹H NMR (DMSO-d6, ppm) | 8.21 (s, 1H, CH=N); 6.85–8.02 (m, 8H, Ar–H) |

The IR spectrum confirms hydrazide formation via and stretches . UV-Vis data reflect conjugation across the Schiff base backbone.

Synthesis and Purification

Reaction Pathway

The compound is synthesized through acid-catalyzed condensation:

-

Precursor Preparation: 4-(Allyloxy)benzaldehyde is synthesized by alkylation of 4-hydroxybenzaldehyde with allyl bromide in acetone (, reflux) .

-

Condensation: Equimolar 4-nitrobenzohydrazide and 4-(allyloxy)benzaldehyde react in ethanol with glacial acetic acid (catalyst) under reflux.

Reaction Equation:

Crystallization

Colorless crystals are obtained by slow evaporation of the ethanolic reaction mixture. Yield: 73%; m.p. 355–356 K .

Biological Activities

Anticancer Properties

In vitro studies on MCF-7 breast cancer cells show 40% inhibition at 50 µM, likely via apoptosis induction through reactive oxygen species (ROS) generation. Metal complexes (e.g., Cu²⁺, Zn²⁺) exhibit enhanced cytotoxicity, suggesting synergistic effects.

| Activity | Model System | Result | Mechanism Hypothesis |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL | Membrane disruption |

| Anticancer | MCF-7 cells | 40% inhibition | ROS-mediated apoptosis |

| Antioxidant | DPPH assay | IC₅₀ = 120 µM | Free radical scavenging |

Chemical Reactivity and Coordination Chemistry

Metal Complex Formation

The compound acts as a bidentate ligand, coordinating via the hydrazone nitrogen () and carbonyl oxygen ().

Table 3: Stability Constants of Metal Complexes

| Metal Ion | log K (25°C) | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | 8.2 | Square planar | Catalysis, DNA cleavage |

| Zn²⁺ | 6.9 | Tetrahedral | Anticancer agents |

| Fe³⁺ | 7.5 | Octahedral | Magnetic materials |

Redox Behavior

Cyclic voltammetry reveals a quasi-reversible redox couple at (vs. Ag/AgCl), attributed to nitro group reduction.

Applications in Materials Science

Coordination Polymers

The compound forms 2D networks via N–H⋯O and N–H⋯N hydrogen bonds, as observed in its crystal structure . These frameworks show potential in gas storage (CO₂ uptake = 12.7 cm³/g at 298 K).

Catalysis

Cu²⁺ complexes catalyze Suzuki-Miyaura cross-coupling with 85% yield (TOF = 320 h⁻¹).

Future Research Directions

-

Mechanistic Studies: Elucidate the anticancer mechanism using proteomics and genomics approaches.

-

Drug Delivery Systems: Explore nanoparticle formulations to enhance bioavailability.

-

Advanced Materials: Develop MOFs for carbon capture and heterogeneous catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume